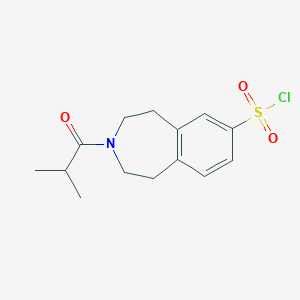
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a cyclopropane ring, an amino group, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the amino, hydroxyl, and nitrile groups. One common method involves the use of cyclopropane-1-carbonitrile as a starting material, which undergoes a series of reactions to introduce the amino and hydroxyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitrile group can produce a primary amine.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile exerts its effects depends on its interactions with molecular targets and pathways. For example, the amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The nitrile group may also participate in interactions with nucleophiles or electrophiles, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropane-1-carbonitrile: Similar structure but lacks the hydroxyl group.
2-Amino-1-cyclopentene-1-carbonitrile: Contains a cyclopentene ring instead of a cyclopropane ring.
1-(3-Amino-2-hydroxypropyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
Uniqueness
1-(3-Amino-2-hydroxypropyl)cyclopropane-1-carbonitrile is unique due to the combination of its functional groups and the presence of a cyclopropane ring. This unique structure can impart specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(3-amino-2-hydroxypropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-4-6(10)3-7(5-9)1-2-7/h6,10H,1-4,8H2 |
Clave InChI |
BRJGVVKZMLKWOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(CN)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
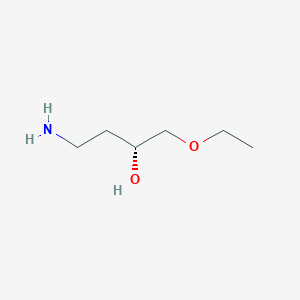
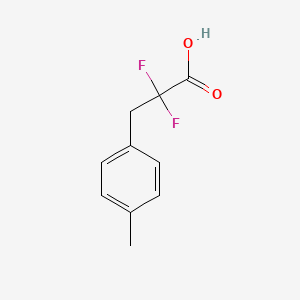
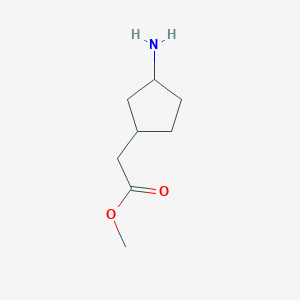
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
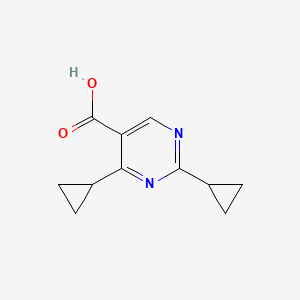
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
methanol](/img/structure/B13187839.png)
![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)



